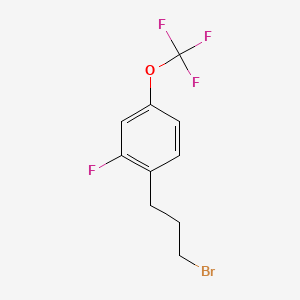![molecular formula C22H33NO5 B14058558 2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-1-morpholinoethan-1-one](/img/structure/B14058558.png)
2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-1-morpholinoethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1R,3R,3’‘R,5R,5’R,7R)-Dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)-1-morpholinoethan-1-one is a complex organic compound characterized by its unique dispiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1R,3R,3’‘R,5R,5’R,7R)-Dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)-1-morpholinoethan-1-one involves multiple steps, including the formation of the dispiro structure and the incorporation of the morpholinoethanone moiety. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could lead to the formation of simpler hydrocarbons.
Aplicaciones Científicas De Investigación
2-((1R,3R,3’‘R,5R,5’R,7R)-Dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)-1-morpholinoethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The dispiro structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’'-cyclohexane]: Shares the dispiro structure but lacks the morpholinoethanone moiety.
Morpholinoethanone derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
The uniqueness of 2-((1R,3R,3’‘R,5R,5’R,7R)-Dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-3’'-YL)-1-morpholinoethan-1-one lies in its combination of the dispiro structure with the morpholinoethanone moiety, providing it with distinct chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C22H33NO5 |
|---|---|
Peso molecular |
391.5 g/mol |
InChI |
InChI=1S/C22H33NO5/c24-20(23-4-6-25-7-5-23)13-15-2-1-3-21(14-15)26-22(28-27-21)18-9-16-8-17(11-18)12-19(22)10-16/h15-19H,1-14H2/t15-,16?,17?,18?,19?,21+,22?/m0/s1 |
Clave InChI |
DMJCXVQUPJXZHW-OUKGTRKVSA-N |
SMILES isomérico |
C1C[C@H](C[C@]2(C1)OC3(C4CC5CC(C4)CC3C5)OO2)CC(=O)N6CCOCC6 |
SMILES canónico |
C1CC(CC2(C1)OC3(C4CC5CC(C4)CC3C5)OO2)CC(=O)N6CCOCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


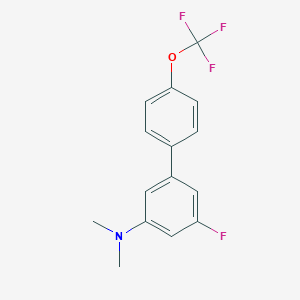




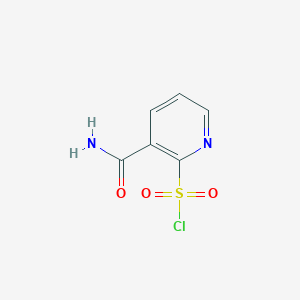

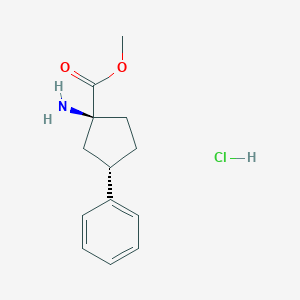



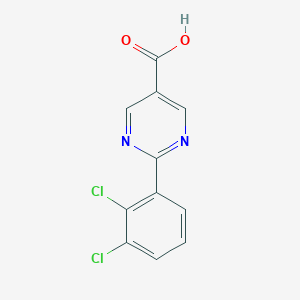
![trans-[4-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl]methanol](/img/structure/B14058543.png)
